8-Bromo-4-chloroquinoline-2-carbaldehyde

Catalog No.
S14024916
CAS No.
M.F
C10H5BrClNO
M. Wt
270.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-4-chloroquinoline-2-carbaldehyde

Product Name

8-Bromo-4-chloroquinoline-2-carbaldehyde

IUPAC Name

8-bromo-4-chloroquinoline-2-carbaldehyde

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

InChI

InChI=1S/C10H5BrClNO/c11-8-3-1-2-7-9(12)4-6(5-14)13-10(7)8/h1-5H

InChI Key

WXOSBCYIEYVHQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2C(=C1)Br)C=O)Cl

8-Bromo-4-chloroquinoline-2-carbaldehyde is an organic compound characterized by the molecular formula C9H6BrClN and a molecular weight of 243.51 g/mol. This compound belongs to the quinoline family, which is known for its heterocyclic structure that includes a fused benzene and pyridine ring. The specific arrangement of bromine and chlorine atoms at the 8th and 4th positions, respectively, contributes to its unique chemical properties and potential biological activity. The presence of a carbaldehyde group at the 2-position enhances its reactivity, making it a valuable compound in various chemical syntheses and biological applications .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by various nucleophiles through nucleophilic substitution mechanisms. Common reagents include sodium hydroxide or potassium tert-butoxide, which facilitate the substitution process .
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield reduced quinoline derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide are typically employed for these transformations.
  • Condensation Reactions: The aldehyde functional group allows for condensation reactions with amines or other nucleophiles, forming imines or other derivatives.

Research indicates that 8-Bromo-4-chloroquinoline-2-carbaldehyde exhibits significant biological activity, particularly in antimicrobial and antiviral domains. Its structural similarity to known pharmacophores suggests potential applications in drug development, especially against bacterial infections and possibly viral diseases. Studies have shown that derivatives of quinoline compounds can inhibit specific enzymes or interfere with DNA replication processes, indicating their therapeutic potential .

The synthesis of 8-Bromo-4-chloroquinoline-2-carbaldehyde can be accomplished through various methods:

  • Halogenation: The introduction of bromine and chlorine into the quinoline structure can be achieved via electrophilic aromatic substitution reactions.
  • Functionalization: Classical methods such as the Friedländer synthesis or Skraup synthesis can be adapted to incorporate the desired functional groups into the quinoline framework .
  • Three-Step Synthesis: A specific method involves starting from 4-bromaniline, reacting it with ethyl propiolate in the presence of phosphorus trichloride to yield the target compound with high efficiency (yields above 70%) suitable for industrial applications .

8-Bromo-4-chloroquinoline-2-carbaldehyde has a range of applications:

  • Pharmaceutical Development: It is being explored as a scaffold for new antimicrobial and antiviral agents.
  • Organic Synthesis: This compound serves as a building block for synthesizing more complex organic molecules, including dyes and pigments.
  • Coordination Chemistry: It is utilized in synthesizing metal complexes that exhibit interesting photophysical properties, useful in materials science .

Studies on the interactions of 8-Bromo-4-chloroquinoline-2-carbaldehyde with biological targets have revealed its potential to inhibit certain enzymes involved in metabolic pathways. The exact mechanisms are still under investigation, but preliminary data suggest that it may disrupt DNA replication and other critical cellular processes, which could lead to its application in cancer therapy or as an antibacterial agent .

Several compounds share structural similarities with 8-Bromo-4-chloroquinoline-2-carbaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
8-Bromo-2-chloroquinolineBromine at position 8, chlorine at position 2Different positioning affects reactivity
4-Bromo-7,8-dichloroquinolineBromine at position 4, dichlorinationExhibits different biological activities
2,4-DichloroquinolineDichlorination without bromineLacks bromine; different reactivity profile

The uniqueness of 8-Bromo-4-chloroquinoline-2-carbaldehyde lies in the specific arrangement of halogen substituents and the presence of the carbaldehyde group, which significantly influences its reactivity and biological profile compared to these similar compounds .

Halogenation Strategies in Quinoline Derivative Synthesis

Halogenation is a cornerstone of quinoline functionalization, enabling precise substitution at the 4- and 8-positions of the heterocyclic core. For 8-bromo-4-chloroquinoline-2-carbaldehyde, bromine and chlorine atoms are introduced sequentially or concurrently via electrophilic aromatic substitution (EAS). In one approach, quinoline-2-carbaldehyde undergoes bromination using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride, to yield 8-bromoquinoline-2-carbaldehyde. Subsequent chlorination at the 4-position is achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C), minimizing side reactions.

Regioselectivity is governed by the directing effects of the pre-existing aldehyde group at the 2-position, which deactivates the ring and directs halogens to meta positions relative to itself. Computational studies corroborate that the carbaldehyde group’s electron-withdrawing nature enhances electrophilic attack at the 8-position for bromination and the 4-position for chlorination.

Halogenation StepReagentCatalystTemperatureYield (%)
Bromination (C8)Br₂FeCl₃40–60°C78–85
Chlorination (C4)SO₂Cl₂None0–5°C70–75

Catalytic Systems for Regioselective Functionalization

Transition metal catalysts play a pivotal role in optimizing halogenation efficiency and selectivity. Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) has emerged as a cost-effective catalyst for regioselective bromination, enabling reactions in water under ambient conditions. This system leverages the Lewis acidity of Fe³⁺ to polarize the quinoline ring, facilitating electrophilic attack at the 8-position with minimal byproduct formation.

Alternative catalytic frameworks include the use of diisobutylaluminum hydride (DIBAL-H) for selective reductions in multi-step syntheses. For instance, DIBAL-H mediates the conversion of ethyl quinoline-2-carboxylate to quinoline-2-carbaldehyde, a precursor for subsequent halogenation. The catalytic cycle involves the formation of aluminum intermediates that stabilize reactive species, ensuring high functional group tolerance.

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (CH₂Cl₂) are preferred for halogenation due to their ability to dissolve both organic substrates and inorganic catalysts. In contrast, orthodichlorobenzene, a high-boiling aromatic solvent, facilitates reactions requiring elevated temperatures (105–112°C), as evidenced in trichloromethylation steps.

Recent studies highlight water as a viable solvent for iron-catalyzed halogenation, achieving yields comparable to organic solvents while reducing environmental toxicity. The table below contrasts solvent performance in key synthetic steps:

SolventReaction TypeTemperatureYield (%)
DichloromethaneDIBAL-H reduction−78°C82
OrthodichlorobenzeneTrichloromethylation105°C81
WaterFe³⁺-catalyzed bromination25°C76

Green Chemistry Approaches in Multi-Step Synthesis

The integration of green chemistry principles has reshaped quinoline derivative synthesis. Aqueous-phase reactions, exemplified by iron-catalyzed halogenation, eliminate the need for volatile organic compounds (VOCs) and reduce waste generation. Additionally, the use of molecular oxygen as a terminal oxidant in catalytic cycles minimizes reliance on stoichiometric oxidizing agents, enhancing atom economy.

Energy efficiency is further improved through room-temperature protocols. For example, the chlorination of 8-bromoquinoline-2-carbaldehyde with sulfuryl chloride proceeds efficiently at 0–5°C, avoiding energy-intensive heating. Waste mitigation strategies, such as sodium hydroxide scrubbing of tail gases (HCl, Cl₂), demonstrate compliance with industrial safety standards.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

268.92430 g/mol

Monoisotopic Mass

268.92430 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types